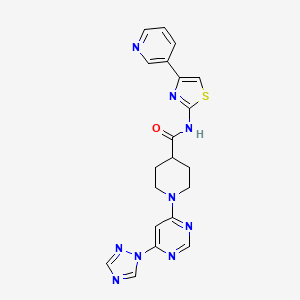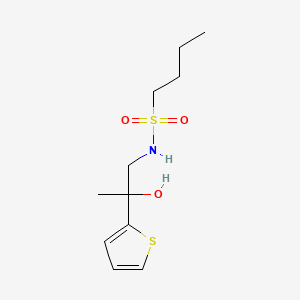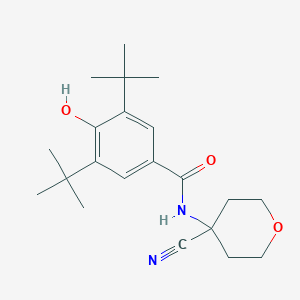![molecular formula C12H17N3O2 B2654142 Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate CAS No. 2248392-34-7](/img/structure/B2654142.png)
Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. DMCPA is a pyridazine derivative that has been shown to have unique properties, making it a promising candidate for further research.
作用机制
Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that this compound enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds. This compound increases the sensitivity of the receptor to acetylcholine, resulting in increased activity of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on the α7 receptor, this compound has been shown to have anti-inflammatory properties and to increase the release of certain neurotransmitters in the brain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has several advantages as a pharmacological tool for studying the α7 receptor. It is highly selective for the α7 receptor, meaning that it does not interact with other receptors in the brain. This compound is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, this compound has limitations as well. It has a relatively short half-life, meaning that its effects are not long-lasting. Additionally, this compound has yet to be tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate. One potential area of research is the use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, so further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of more potent and selective α7 receptor modulators based on the structure of this compound. Finally, research is needed to determine the safety and efficacy of this compound in human clinical trials.
合成方法
Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of 3-amino-4-carboxypyridine with 2,2-dimethylcyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid with a yield of approximately 50%.
科学研究应用
Ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been used in scientific research as a pharmacological tool to study the function of certain receptors in the brain. Specifically, this compound has been shown to selectively activate the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. This compound has also been used to study the role of the α7 receptor in inflammation and neurodegenerative diseases.
属性
IUPAC Name |
ethyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-4-17-11(16)8-5-6-13-15-10(8)14-9-7-12(9,2)3/h5-6,9H,4,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXGGZIFMKHJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1)NC2CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2654061.png)


![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2654065.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B2654068.png)
![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B2654071.png)


![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)

![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)